Ethyl 2,4-dimethoxybenzoate

CAS No.: 81722-07-8

Cat. No.: VC5270797

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81722-07-8 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.229 |

| IUPAC Name | ethyl 2,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | HITNTFQLHYWLDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

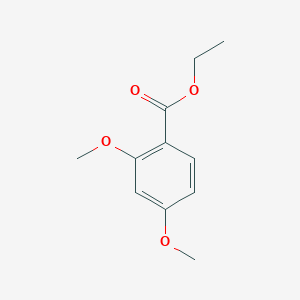

Ethyl 2,4-dimethoxybenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 2,4-dimethoxybenzoate, reflects the ethoxycarbonyl group at position 1 and methoxy groups at positions 2 and 4 of the benzene ring (Figure 1) . The SMILES notation explicitly defines the connectivity of its functional groups, while the InChIKey provides a unique identifier for computational and database searches .

Table 1: Key Identifiers of Ethyl 2,4-Dimethoxybenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 81722-07-8 | |

| Molecular Formula | ||

| Molecular Weight | 210.23 g/mol | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 |

Synthesis and Reaction Pathways

One-Pot Cycloaddition Strategies

A prominent synthesis route involves cyclohexadiene intermediates. For example, 1-methoxycyclohexa-1,4-dienes undergo regiospecific cycloaddition with alkylpropiolic esters to yield 2-alkyl-6-methoxybenzoates . While ethyl 2,4-dimethoxybenzoate is not directly synthesized in the cited study, analogous methods for methyl 2,4-dimethoxy-6-methylbenzoate suggest that adjusting the diene and ester components could target this compound .

General Reaction Scheme:

Esterification of 2,4-Dimethoxybenzoic Acid

A plausible alternative route involves Fischer esterification, where 2,4-dimethoxybenzoic acid reacts with ethanol under acidic catalysis:

This method is widely used for aromatic esters, though specific reaction conditions for this compound require further optimization .

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 210.23 g/mol | Medium-sized molecule for synthesis |

| Hydrogen Bond Acceptors | 4 | Moderate polarity |

| Rotatable Bond Count | 5 | Flexibility in binding interactions |

Stability and Reactivity

The ester group is prone to hydrolysis under acidic or basic conditions, yielding 2,4-dimethoxybenzoic acid and ethanol. Methoxy groups direct electrophilic substitution to the para and ortho positions, enabling functionalization at C-5 or C-6 .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 2,4-dimethoxybenzoate serves as a precursor to bioactive molecules. For instance, methyl 2,4-dimethoxy-6-methylbenzoate (a structural analog) is used in synthesizing dihydroisocoumarins like (±)-mellein, a fungal metabolite with antimicrobial properties . Similarly, resorcinol derivatives derived from related esters exhibit antibiotic activity (e.g., DB2073) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume